

A Technical Guide to the Spectral Properties of C.I. Direct Blue 75

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Compound of Interest

Compound Name: C.I. Direct blue 75

Cat. No.: B15553033

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For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Blue 75, also widely known by its synonym Chicago Sky Blue 6B, is a trisazo class dye.[1] While historically used for textiles and paper, its unique biological activities have made it a valuable tool in neuroscience and cell biology research.[2][3] This guide provides an in-depth overview of its spectral properties, experimental protocols for their measurement, and its mechanism of action as a biological inhibitor.

Core Properties and Identification

- Chemical Name: Tetrasodium 4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate[4]
- Molecular Formula: $C_{34}H_{24}N_6Na_4O_{16}S_4$ [4][5]
- Molecular Weight: 992.8 g/mol [4]
- CAS Number: 2610-05-1[4][5]

Quantitative Spectral Data

The absorption characteristics of **C.I. Direct Blue 75** are critical for its application in quantitative assays and imaging. The dye exhibits a strong, broad absorption band in the visible region of the electromagnetic spectrum.

Parameter	Value	Solvent/Conditions	Source
Absorbance Maximum (λ_{max})	618 nm	Water	[4][6]
Absorbance Maximum (λ_{max})	611 nm	Not Specified	[7]
Absorbance Maximum (λ_{max})	319, 608 nm	PBS (pH 7.2)	[8]
Secondary Absorption Region	275-350 nm	Aqueous Solution	[6]

Note: Variations in λ_{max} can occur due to solvent polarity, pH, and dye concentration.

While primarily used as an absorbance dye and biological inhibitor, it is also classified as a fluorescent dye, though detailed quantitative data on its quantum yield and emission spectrum are less commonly reported.[9]

Experimental Protocols

Protocol 1: Determination of Absorption Spectrum via UV-Vis Spectroscopy

This protocol outlines the standard procedure for measuring the absorbance properties of **C.I. Direct Blue 75**.

1. Objective: To determine the wavelength of maximum absorbance (λ_{max}) and the absorbance spectrum of **C.I. Direct Blue 75** in an aqueous solution.

2. Materials:

- **C.I. Direct Blue 75** (Chicago Sky Blue 6B) powder
- Distilled or deionized water (or PBS, pH 7.2)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

3. Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of **C.I. Direct Blue 75** powder and dissolve it in the chosen solvent (e.g., water) in a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution. The dye is soluble in water up to 100 mM.[\[5\]](#)
- **Working Solution Preparation:** Prepare a dilute working solution from the stock solution. A typical concentration for spectral analysis is in the micromolar range (e.g., 10 μ M).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 250 nm to 800 nm).
- **Blanking/Zeroing:** Fill a quartz cuvette with the solvent used to prepare the dye solution (the "blank"). Place it in the reference and sample holders and run a baseline correction to zero the instrument.
- **Sample Measurement:** Rinse a cuvette with the dye working solution before filling it. Place the sample cuvette in the sample holder of the spectrophotometer.
- **Data Acquisition:** Initiate the spectral scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
- **Data Analysis:** Identify the wavelength at which the highest absorbance peak occurs. This is the λ_{max} . Record the full spectrum for further analysis.

Biological Activity and Visualization

Mechanism of Action: VGLUT Inhibition

In the field of drug development and neuroscience, **C.I. Direct Blue 75** is recognized as a potent, albeit non-selective, inhibitor of vesicular glutamate transporters (VGLUTs).[\[5\]](#)[\[10\]](#) VGLUTs are responsible for loading the neurotransmitter glutamate into synaptic vesicles, a crucial step before its release into the synaptic cleft.[\[10\]](#)[\[11\]](#) By inhibiting VGLUTs, **C.I. Direct Blue 75** effectively reduces the amount of glutamate released during neurotransmission, thereby mitigating excitotoxicity.[\[10\]](#)[\[11\]](#) This mechanism makes it a valuable research tool for studying neurological conditions where excitotoxicity is a key factor, such as brain ischemia.[\[10\]](#)[\[11\]](#)

The following diagram illustrates the workflow for a typical UV-Vis spectroscopy experiment.

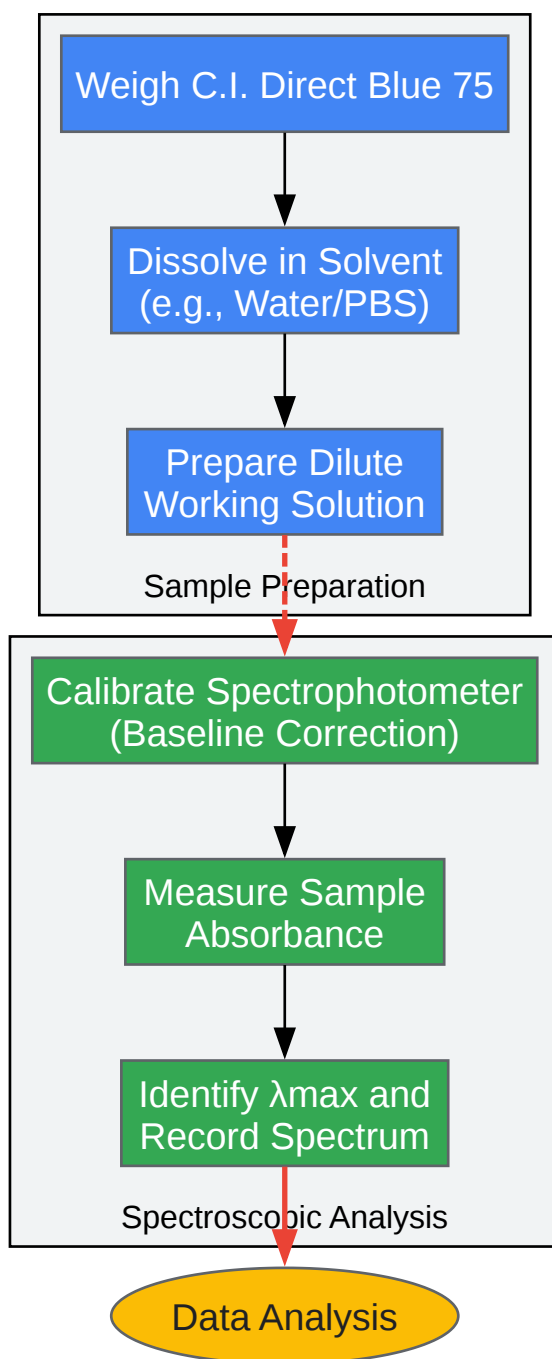


Diagram 1: Experimental Workflow for UV-Vis Spectroscopy

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Diagram 1: Workflow for UV-Vis Spectroscopy of **C.I. Direct Blue 75**.

The diagram below conceptualizes the inhibitory action of **C.I. Direct Blue 75** on glutamatergic neurotransmission.

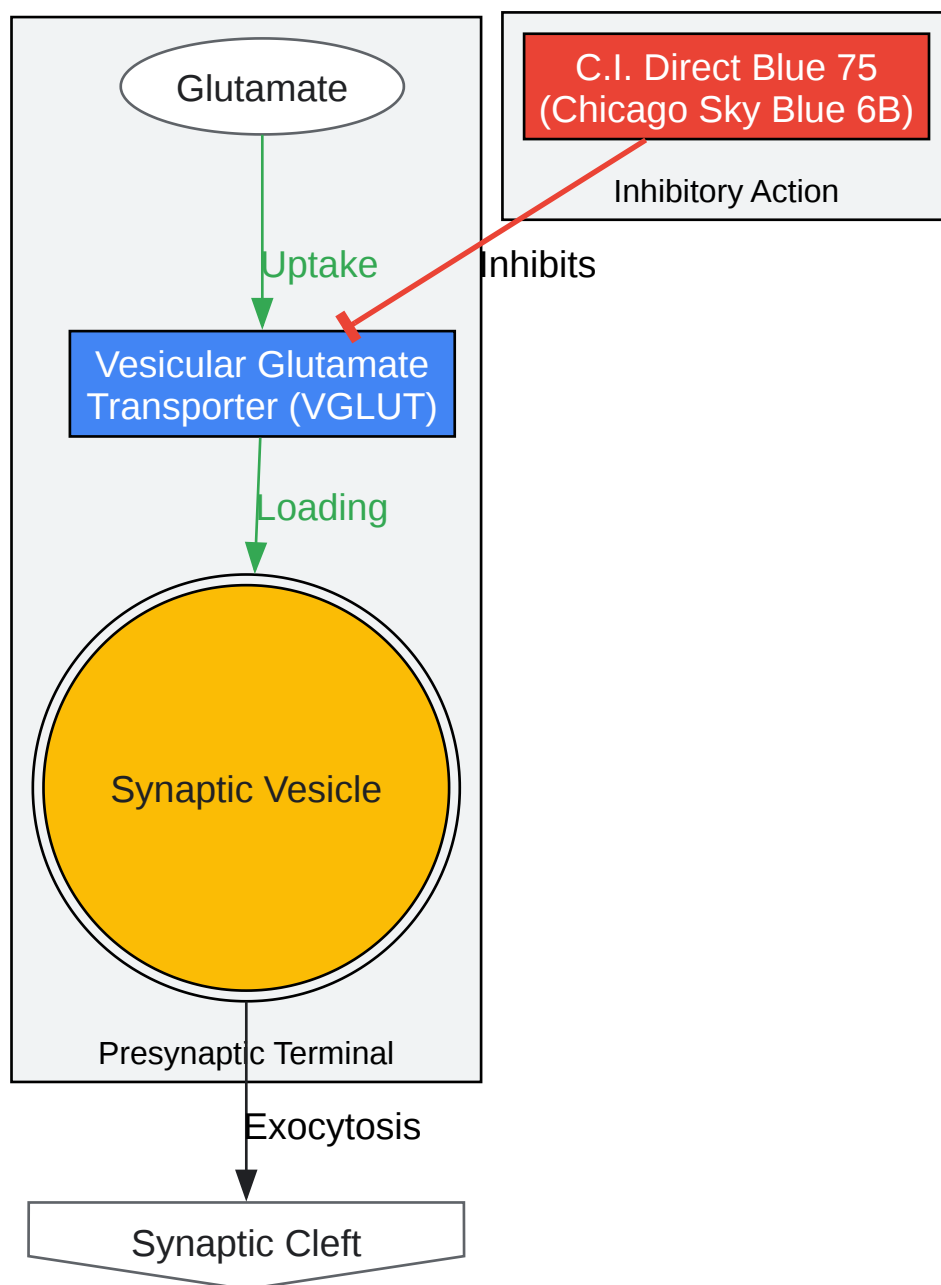


Diagram 2: Mechanism of VGLUT Inhibition

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Diagram 2: Inhibition of VGLUT by **C.I. Direct Blue 75**.**Need Custom Synthesis?**

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